molecular formula C13H18N2O2 B14406621 2-(Benzylamino)-1-morpholin-4-ylethanone CAS No. 87639-84-7

2-(Benzylamino)-1-morpholin-4-ylethanone

Cat. No.: B14406621
CAS No.: 87639-84-7
M. Wt: 234.29 g/mol
InChI Key: RPUPNWYCJPDDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-1-morpholin-4-ylethanone is an organic compound that features a benzylamino group attached to a morpholine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-morpholin-4-ylethanone typically involves the reaction of benzylamine with a morpholine derivative. One common method is the reductive amination of morpholine-4-carbaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Benzylamino ketones or carboxylic acids.

    Reduction: Benzylamino alcohols.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)-1-morpholin-4-ylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The morpholine ring can enhance the compound’s solubility and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-1-phenylethanone
  • 2-(Benzylamino)ethylamine
  • N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide

Uniqueness

2-(Benzylamino)-1-morpholin-4-ylethanone is unique due to the presence of both a benzylamino group and a morpholine ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The morpholine ring also imparts stability and enhances the compound’s pharmacokinetic properties .

Properties

CAS No.

87639-84-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(benzylamino)-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H18N2O2/c16-13(15-6-8-17-9-7-15)11-14-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2

InChI Key

RPUPNWYCJPDDJC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.